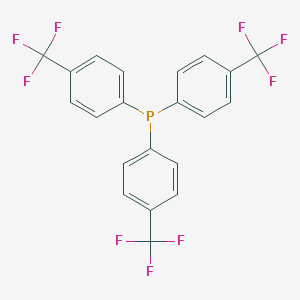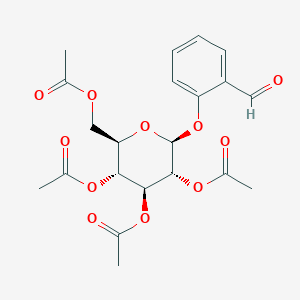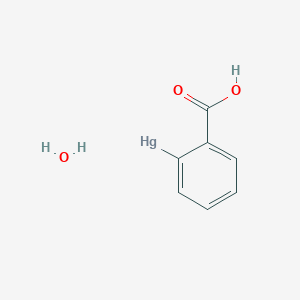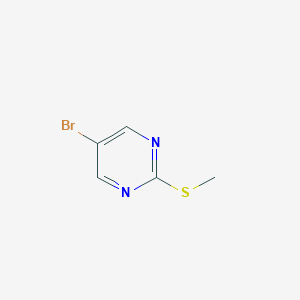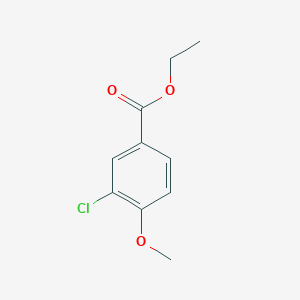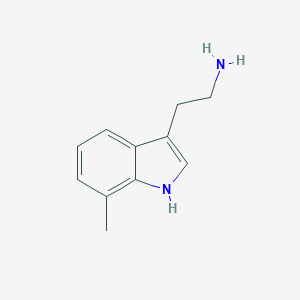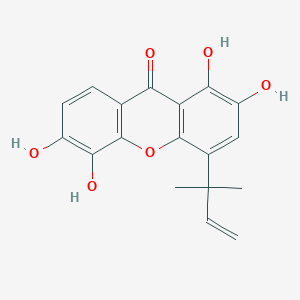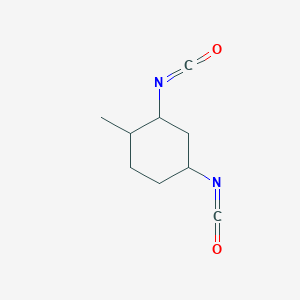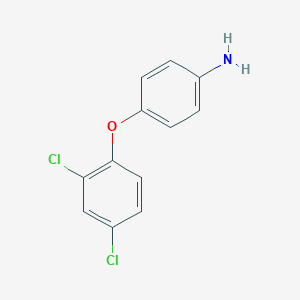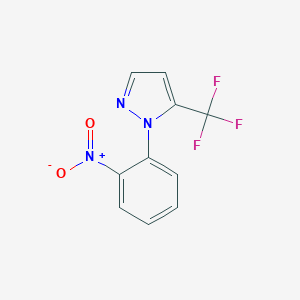
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as NTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTP is a highly reactive compound that can be synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical And Physiological Effects
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have numerous biochemical and physiological effects. Inflammation is a major cause of many diseases, including arthritis, and 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory effects. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.
Advantages And Limitations For Lab Experiments
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized using different methods. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is also relatively stable and can be stored for extended periods. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can react with other compounds in the lab, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for research on 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based materials with unique properties. Another area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Conclusion:
In conclusion, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be synthesized using different methods and has been extensively studied for its anti-inflammatory, anticancer, and pesticidal properties. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Synthesis Methods
There are several methods for synthesizing 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most common methods is the reaction of 2-nitrophenylhydrazine and trifluoroacetylacetone. The reaction takes place in the presence of a catalyst, such as acetic acid or hydrochloric acid, and yields 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.
Scientific Research Applications
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as an anticancer agent. In agriculture, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
1269291-12-4 |
|---|---|
Product Name |
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Molecular Formula |
C10H6F3N3O2 |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-3-1-2-4-8(7)16(17)18/h1-6H |
InChI Key |
VGGROQRTRZAKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
synonyms |
1-(2-nitrophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



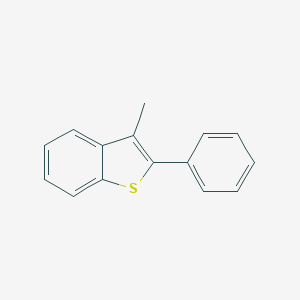
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
